6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

Benzodiazepine Receptor GABAA QSAR

6-Fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one (CAS 1015605-39-6) is a heterocyclic small molecule (C16H10FN3O, MW 279.27) belonging to the pyrazolo[4,3-c]quinolin-3-one (PQ) class. This scaffold is historically validated as a privileged structure for the central benzodiazepine receptor (BZR)/GABAA receptor site, where subtle variations in core substitution critically govern binding affinity, intrinsic efficacy, and selectivity.

Molecular Formula C16H10FN3O
Molecular Weight 279.27 g/mol
Cat. No. B4936441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Molecular FormulaC16H10FN3O
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CN=C4C(=C3N2)C=CC=C4F
InChIInChI=1S/C16H10FN3O/c17-13-8-4-7-11-14-12(9-18-15(11)13)16(21)20(19-14)10-5-2-1-3-6-10/h1-9,19H
InChIKeyGXZPTSKKDUEGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one: Core Structure and Pharmacological Lineage for Targeted Procurement


6-Fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one (CAS 1015605-39-6) is a heterocyclic small molecule (C16H10FN3O, MW 279.27) belonging to the pyrazolo[4,3-c]quinolin-3-one (PQ) class. This scaffold is historically validated as a privileged structure for the central benzodiazepine receptor (BZR)/GABAA receptor site, where subtle variations in core substitution critically govern binding affinity, intrinsic efficacy, and selectivity [1]. The compound features a single fluorine atom at the 6-position of the quinoline ring and an unsubstituted N2-phenyl ring, a combination that, based on structure-activity relationship (SAR) studies on congeneric series, is predicted to confer a distinct electronic and lipophilic profile compared to its unsubstituted, 7-substituted, or difluorinated analogs [2]. More recently, the PQ nucleus has been explored as a scaffold for checkpoint kinase 1 (Chk1) inhibition, expanding its potential therapeutic relevance [3].

Procurement Risks of 6-Fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one Substitution: Why All Pyrazoloquinolinones Are Not Interchangeable


The pyrazolo[4,3-c]quinolin-3-one phenotype is exceptionally sensitive to even minor structural modifications. A single fluorine substitution on the quinoline core can shift a compound's intrinsic activity at the GABAA receptor from full agonist to antagonist or inverse agonist, as demonstrated by systematic SAR studies on 6- and 7-substituted derivatives [1]. For example, the presence and position of a fluorine atom directly alters the molecular electrostatic potential (MEP) minimum at the carbonyl oxygen and the overall lipophilicity (log P), parameters which have been quantitatively correlated (r = 0.95) with benzodiazepine receptor binding affinity in this series [2]. Consequently, generic replacement of 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one with an unsubstituted, 7-fluoro, or 6,8-difluoro analog without experimental validation risks a complete loss of the desired pharmacological profile, wasting research resources and invalidating comparative studies.

Quantitative Differentiation Evidence for 6-Fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one: A Comparator-Based Analysis


Predicted GABAA Receptor Binding Affinity Modulation by 6-Fluoro Substitution vs. Unsubstituted Parent Based on QSAR Models

While direct experimental binding data (Ki or IC50) for 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one at the benzodiazepine receptor have not been published in isolation, a foundational QSAR study on a congeneric series of 6- and 7-substituted-2-arylpyrazolo[4,3-c]quinolin-3-ones established that receptor affinity is governed with high correlation (r = 0.95) by the lipophilicity (log P) and the molecular electrostatic potential (MEP) minimum of the carbonyl oxygen [1]. Introduction of a 6-fluoro substituent, relative to the unsubstituted parent (2-phenyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one), is calculated to increase log P and alter the MEP minimum, thus predicting a distinct binding affinity. The unsubstituted parent serves as a critical baseline for evaluating the electronic and steric contribution of the fluorine atom [2].

Benzodiazepine Receptor GABAA QSAR Fluorine Substitution

Intrinsic Efficacy Differentiation: 6-Fluoro Positional Isomer vs. 7-Fluoro and 6,8-Difluoro Analogs at GABAA Receptors

The position of fluorine substitution on the quinoline core of pyrazolo[4,3-c]quinolin-3-ones is a critical determinant of intrinsic efficacy at the GABAA receptor. Studies on closely related series have established that small structural changes can shift a compound's profile between full agonist, partial agonist, antagonist, and inverse agonist [1]. The 6-fluoro-2-phenyl regioisomer is structurally distinct from 7-fluoro and 6,8-difluoro analogs. Notably, while 6,8-difluoro derivatives have demonstrated anticonvulsant activity in vivo in the anti-pentylenetetrazol test, the specific efficacy profile of the mono-6-fluoro derivative has not been reported in isolation, representing a significant knowledge gap that underscores its value as a research tool for probing positional effects on GABAA pharmacology [2].

GABAA Efficacy Intrinsic Activity Agonist/Antagonist Shift Fluorine Positional Isomers

Structural Precedent for Chk1 Inhibitor Development: Differentiation from Classical BZR Ligands

The pyrazolo[4,3-c]quinolin-3-one scaffold has recently been repurposed for the development of Chk1 inhibitors, opening a new therapeutic application space distinct from its historical use as a BZR ligand [1]. In a preliminary screening of 30 PQ derivatives, compounds 4e2 and 4h2 showed a modest but significant reduction in basal Chk1 kinase activity. The 6-fluoro-2-phenyl derivative, while not directly tested in that study, represents a key structural intermediate that combines the 6-fluoro substitution pattern (known to enhance target affinity in BZR series) with the N2-phenyl group (present in active Chk1 hits). This dual potential differentiates it from both classical BZR-focused PQs and the specific Chk1 actives identified to date [2].

Checkpoint Kinase 1 Chk1 Inhibition Cancer Kinase Selectivity

Distinct Optical and Photophysical Properties of Fluoro-Pyrazoloquinolines for Materials Science Applications

Beyond pharmacology, fluoro derivatives of pyrazoloquinoline have been characterized for their optical absorption and photophysical properties, demonstrating their utility as fluorescent probes or optoelectronic materials [1]. The 6-fluoro-2-phenyl substitution pattern, with its specific electronic push-pull character induced by the fluorine atom and the conjugated quinoline-pyrazole system, is predicted to yield distinct absorption and emission spectra compared to non-fluorinated or difluorinated analogs. This compound thus serves a dual-purpose role as both a pharmacological probe and a materials science building block, a differentiation not shared by all in-class analogs [2].

Photophysics Optical Materials Fluorescence Quantum Chemistry

Optimal Procurement-Use Scenarios for 6-Fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one Based on Evidence-Based Differentiation


GABAA Receptor Pharmacophore Mapping: Positional Fluorine Scanning Probe

Use as a defined positional isomer in systematic fluorine-scanning SAR studies aimed at mapping the pharmacophoric requirements of the GABAA receptor benzodiazepine binding site. The compound fills a specific gap between unsubstituted, 7-fluoro, and 6,8-difluoro analogs, enabling precise deconvolution of electronic, steric, and lipophilic contributions to binding and intrinsic efficacy [1]. Its procurement is essential for research groups seeking to construct complete SAR matrices rather than relying on incomplete analog sets.

Chk1 Kinase Inhibitor Lead Expansion: Bridging Two Pharmacological Domains

Employ as a rationally designed intermediate for exploring the Chk1 inhibitory potential of the PQ scaffold. Given the established BZR SAR of 6-substituted PQs and the preliminary identification of Chk1-active PQs, this compound offers a unique starting point for the synthesis of second-generation Chk1 inhibitors with potentially differentiated selectivity profiles compared to clinical candidates like UCN-01 and AZD7762 [2].

Dual-Use Probe for Interdisciplinary Fluorescence and Pharmacology Research

Leverage the intrinsic fluorescence predicted for fluoro-pyrazoloquinolines to develop dual-purpose probes for both target engagement studies (e.g., fluorescence polarization assays for BZR binding) and photophysical characterization. This dual capability is not shared by non-fluorinated analogs and enhances the compound's value for integrated chemical biology and materials science platforms [3].

Quote Request

Request a Quote for 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.